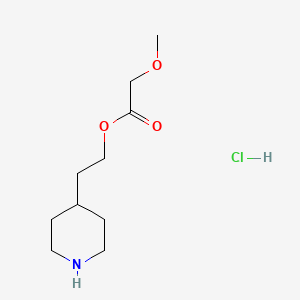

2-(4-Piperidinyl)ethyl 2-methoxyacetate hydrochloride

Description

Properties

IUPAC Name |

2-piperidin-4-ylethyl 2-methoxyacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3.ClH/c1-13-8-10(12)14-7-4-9-2-5-11-6-3-9;/h9,11H,2-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHYZVVZAQUUBBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)OCCC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Piperidinyl)ethyl 2-methoxyacetate hydrochloride typically involves the reaction of 2-methoxyacetic acid with 2-(4-piperidinyl)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or distillation to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-Piperidinyl)ethyl 2-methoxyacetate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

The primary applications of this compound lie within pharmaceutical research, particularly in the following areas:

- Neurological Disorders : Due to its structural resemblance to known psychoactive compounds, it is being explored for potential therapeutic effects in treating conditions like depression and anxiety.

- Drug Development : It serves as an intermediate in synthesizing novel drugs targeting various neurological pathways. Its interactions with neurotransmitter systems suggest it may modulate receptor activities beneficially.

Preliminary studies indicate that 2-(4-Piperidinyl)ethyl 2-methoxyacetate hydrochloride exhibits significant biological activity. Key findings include:

- Receptor Interaction : The compound may interact with neurotransmitter receptors, potentially influencing serotonin and dopamine pathways.

- Neuropharmacological Potential : Its unique combination of functional groups may confer distinct pharmacological properties compared to other similar compounds.

Case Studies and Research Findings

- Therapeutic Efficacy : In a study published in Journal of Medicinal Chemistry, researchers investigated the efficacy of piperidine derivatives, including this compound, in modulating neurotransmitter systems. Results indicated promising effects on serotonin uptake inhibition.

- Synthesis Optimization : Research presented at the American Chemical Society focused on optimizing synthetic routes for piperidine derivatives, highlighting the efficiency of using acid-catalyzed reactions for producing high yields of this compound.

- Biochemical Interactions : A study in Pharmacology Reports explored the binding affinity of various piperidine derivatives to neurotransmitter receptors, demonstrating that this compound exhibits significant affinity towards dopamine receptors, suggesting its potential use in treating dopaminergic disorders.

Mechanism of Action

The mechanism of action of 2-(4-Piperidinyl)ethyl 2-methoxyacetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 2-(4-Piperidinyl)ethyl 2-methoxyacetate hydrochloride with structurally related piperidine derivatives:

Key Observations :

- Ester Group Variations : Replacement of methoxyacetate with nicotinate (aromatic) or simple acetate esters alters solubility and metabolic stability. Nicotinate derivatives (e.g., 2-(4-Piperidinyl)ethyl nicotinate HCl) may exhibit reduced aqueous solubility due to aromaticity .

- Linker Modifications : Ether-linked derivatives (e.g., 2-Methoxyphenyl 2-(4-piperidinyl)ethyl ether HCl) show distinct pharmacokinetic profiles compared to ester-linked analogs due to resistance to esterase-mediated hydrolysis .

Pharmacological and Toxicological Profiles

- Toxicity: Limited data exists, but compounds like 2-(4-Piperidinyl)ethyl nicotinate HCl are classified as irritants, indicating similar handling precautions for the target molecule .

- Metabolism : Methoxy groups (as in the target compound) are prone to O-demethylation via cytochrome P450 enzymes, whereas ether-linked derivatives resist hydrolysis, prolonging half-life .

Regulatory and Industrial Considerations

- Regulatory Status : Compliance with ATSDR, EPA, and EFSA guidelines is critical. For example, 4-(Diphenylmethoxy)piperidine HCl () requires adherence to IECSC and REACH regulations, which likely apply to the target compound .

- Industrial Synthesis : Scalability varies; ethyl acetate derivatives (e.g., Ethyl 2-(piperidin-4-yl)acetate HCl) are produced in bulk (25 kg/drum) for intermediates, while complex aryl-substituted analogs remain niche products .

Biological Activity

Overview

2-(4-Piperidinyl)ethyl 2-methoxyacetate hydrochloride is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound's structure includes a piperidine ring, which is known for its role in various pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological studies, and relevant case studies.

- Chemical Name: this compound

- CAS Number: 1219949-57-1

- Molecular Formula: CHClN\O

The mechanism of action for this compound primarily involves:

- Receptor Binding: The compound is believed to interact with specific receptors, potentially modulating their activity. Research indicates that it may act as an antagonist for certain chemokine receptors, particularly CCR2, which is involved in inflammatory responses and disease states .

- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit various enzymes, affecting metabolic pathways relevant to drug metabolism and efficacy .

Pharmacological Studies

Several studies have investigated the biological activities associated with this compound:

Antagonistic Properties

- CCR2 Antagonism: Research has demonstrated that related piperidine derivatives exhibit significant binding affinity and functional antagonism against CCR2. For example, a related compound showed an IC50 value of 1.3 nM in binding assays .

Neuropharmacological Effects

- The compound has been explored for its potential neuropharmacological effects, including modulation of neurotransmitter systems. Studies indicate that modifications in the piperidine structure can enhance receptor binding and functional activity .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to related compounds:

| Compound | Biological Activity | IC50 (nM) | Notes |

|---|---|---|---|

| 2-(4-Piperidinyl)ethyl 2-methoxyacetate HCl | Potential CCR2 antagonist | TBD | Under investigation |

| Related piperidine derivative | CCR2 antagonist | 1.3 | High affinity for hCCR2 |

| Gabapentin | Pain relief | Various | Established use in neuropathic pain |

Inhibition of CCR2

A significant study highlighted the development of piperidine derivatives that act as potent antagonists for CCR2. This study demonstrated that structural modifications could significantly enhance receptor binding and functional activity. The findings suggest potential therapeutic applications in managing inflammatory diseases .

Pain Management Applications

Research into the analgesic properties of similar compounds indicates that they may provide effective pain relief through mechanisms involving receptor antagonism and enzyme inhibition. Further studies are required to establish the efficacy and safety profile of this compound in clinical settings .

Q & A

Q. What are the recommended synthetic routes for 2-(4-Piperidinyl)ethyl 2-methoxyacetate hydrochloride, and how can reaction efficiency be validated?

The compound is typically synthesized via a multi-step process involving condensation of 4-piperidinyl ethanol with 2-methoxyacetyl chloride, followed by hydrochloric acid salt formation. Key steps include:

- Esterification : Reacting 4-piperidinylethanol with 2-methoxyacetyl chloride under anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts .

- Purification : Recrystallization from ethanol/water mixtures improves purity. Reaction efficiency can be monitored via thin-layer chromatography (TLC) or HPLC to track intermediate formation .

- Yield Optimization : Adjusting stoichiometry (e.g., 1.2:1 molar ratio of acyl chloride to alcohol) and reaction time (12–24 hours) enhances yield. Catalytic DMAP (4-dimethylaminopyridine) may accelerate acylation .

Q. How should researchers characterize the structural integrity and purity of this compound?

Critical analytical methods include:

- NMR Spectroscopy : H and C NMR confirm the presence of the piperidine ring (δ 1.4–2.8 ppm for CH groups), methoxy group (δ 3.3–3.5 ppm), and ester carbonyl (δ 170–175 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks matching the molecular formula (CHNO·HCl, expected [M+H] = 260.15) .

- HPLC-PDA : Purity >98% is achievable using a C18 column with acetonitrile/water (70:30) mobile phase, monitoring at 254 nm .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .

- Spill Management : Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste, and ventilate the area .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for this compound?

Conflicting solubility values (e.g., in water vs. ethanol) may arise from polymorphic forms or hydrate formation. Strategies include:

- Differential Scanning Calorimetry (DSC) : Identify polymorphs by analyzing melting endotherms .

- Solvent Screening : Test solubility in buffered solutions (pH 4–8) and polar aprotic solvents (e.g., DMSO) under controlled humidity .

- X-ray Powder Diffraction (XRPD) : Correlate crystalline forms with solubility profiles .

Q. What strategies improve yield in large-scale synthesis while minimizing impurities?

- Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) via response surface methodology. For example, maintaining temperatures at 0–5°C during acylation reduces side reactions .

- In-line FTIR Monitoring : Track acyl chloride consumption in real-time to determine reaction endpoint .

- Chromatographic Purification : Use flash chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) to isolate the ester intermediate before salt formation .

Q. How does the hydrochloride salt form influence stability in biological assays?

The hydrochloride salt enhances aqueous solubility but may hydrolyze in alkaline buffers. Recommendations:

- pH Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) across pH 1–8. Use LC-MS to identify hydrolysis products (e.g., free piperidine) .

- Lyophilization : For long-term storage, lyophilize the compound as a lyophilized powder to prevent moisture-induced degradation .

Q. What advanced analytical methods detect degradation products in formulation studies?

- LC-MS/MS : Quantify trace degradation products (e.g., 2-methoxyacetic acid) using a QTOF mass spectrometer in negative ion mode .

- Forced Degradation : Expose the compound to UV light (ICH Q1B guidelines) and oxidative stress (3% HO) to simulate stability challenges .

Methodological Considerations

- Contradiction Analysis : When literature data conflicts (e.g., conflicting melting points), replicate experiments using standardized protocols (e.g., USP <741> for melting range determination) .

- In Silico Modeling : Use tools like Gaussian to predict pKa (estimated 8.2 for the piperidine nitrogen) and logP (1.5) to guide solvent selection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.